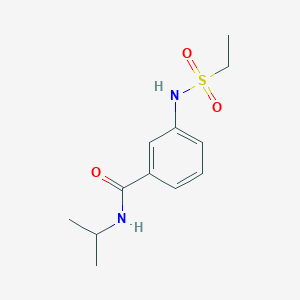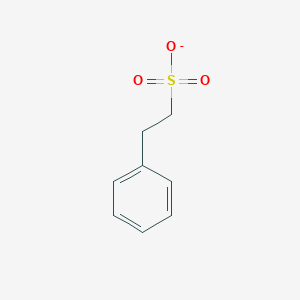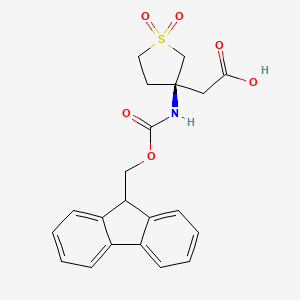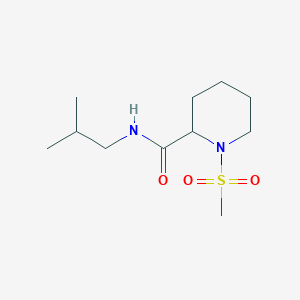
3-(Ethylsulfonamido)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfonamido)-N-isopropylbenzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonamido)-N-isopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide, ethylsulfonyl chloride, and isopropylamine.
Formation of Ethylsulfonamido Group: Benzamide is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to form the ethylsulfonamido derivative.
Introduction of Isopropyl Group: The ethylsulfonamido derivative is then reacted with isopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfonamido)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-(Ethylsulfonamido)-N-isopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfonamido)-N-isopropylbenzamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A commonly used antibacterial sulfonamide.
Sulfadiazine: Used in combination with other drugs for treating infections.
Uniqueness
3-(Ethylsulfonamido)-N-isopropylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other sulfonamides. Its combination of an ethylsulfonamido group and an isopropyl group on the benzamide core makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
3-(ethylsulfonylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-18(16,17)14-11-7-5-6-10(8-11)12(15)13-9(2)3/h5-9,14H,4H2,1-3H3,(H,13,15) |
Clé InChI |
BJKPVEPKUSMTEE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)

![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)






